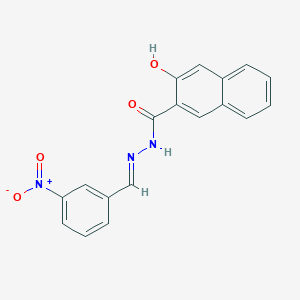

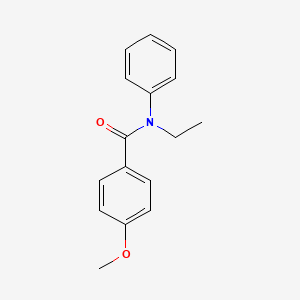

3-hydroxy-N'-(3-nitrobenzylidene)-2-naphthohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 3-hydroxy-N'-(3-nitrobenzylidene)-2-naphthohydrazide involves condensation reactions that yield hydrazone compounds with significant structural precision and complexity. For instance, the preparation of N’-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide involves a condensation reaction of naphthalene-2-sulfonylchloride with 2-Hydroxy-5-nitrobenzaldehyde, showcasing a method that could be analogous to synthesizing the compound (Amereih et al., 2020).

Molecular Structure Analysis

The molecular structure of related hydrazone compounds reveals trans configurations around the C=N double bond, stabilized by intermolecular hydrogen bonds and π-π stacking interactions. Such detailed structural elucidation provides a foundation for understanding the molecular geometry, electronic distribution, and intramolecular interactions of 3-hydroxy-N'-(3-nitrobenzylidene)-2-naphthohydrazide (Cheng et al., 2012).

Chemical Reactions and Properties

Hydrazone compounds, including those similar to 3-hydroxy-N'-(3-nitrobenzylidene)-2-naphthohydrazide, are known for their potential in forming complex structures with metals, indicating a reactivity that could be leveraged in various chemical reactions and applications. This reactivity is often explored through the synthesis and characterization of metal complexes, demonstrating the chemical versatility and reactivity of these compounds (Qiu Rui, 2011).

Applications De Recherche Scientifique

Chemosensing Applications

A novel photochromic diarylethene bifunctional chemosensor incorporating a hydroxybenzylidene-2-naphthohydrazide group was developed for multianalyte detection, demonstrating significant fluorescence enhancement in the presence of Ni2+ and Al3+. This compound showed promising applications in live cell imaging for the detection of intracellular Al3+, highlighting its potential in biological and environmental monitoring (Renjie Wang et al., 2019).

Antimicrobial and Antilipase Activity

Schiff base derivatives, including those structurally similar to 3-hydroxy-N'-(3-nitrobenzylidene)-2-naphthohydrazide, have shown significant antimicrobial activity. One study synthesized a series of hydrazides with variations in the substituents on the phenyl ring, revealing that certain derivatives exhibited potent antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Davinder Kumar et al., 2011). Another study highlighted the anti-lipase potential of a related compound, showing it to be an active lipase enzyme inhibitor. This opens up possibilities for its use in treating obesity and related metabolic disorders (Sameer Amereih et al., 2020).

Material Science and Catalysis

Compounds with the hydroxybenzylidene-2-naphthohydrazide moiety have been explored for their photophysical properties and applications in material science. For instance, organotin compounds derived from Schiff bases have been studied for their potential in organic light-emitting diodes (OLEDs), highlighting the role of these compounds in advancing OLED technology (M. C. García-López et al., 2014). Additionally, a new chemosensor for Al3+ ion based on a Schiff-base molecule featuring a hydroxybenzylidene-2-naphthohydrazide group was synthesized, demonstrating selective fluorescent chemosensing capabilities for Al3+, which could have implications in environmental sensing and monitoring (Ankita Roy et al., 2017).

Mécanisme D'action

Orientations Futures

The future directions for research on “3-hydroxy-N’-(3-nitrobenzylidene)-2-naphthohydrazide” would likely depend on the results of initial studies on its properties and potential applications. For example, if it were found to be an effective tyrosinase inhibitor, it might be further studied for potential use in treating hyperpigmentation disorders .

Propriétés

IUPAC Name |

3-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-17-10-14-6-2-1-5-13(14)9-16(17)18(23)20-19-11-12-4-3-7-15(8-12)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLFRGTYZQEBBL-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-N'-[(E)-(3-nitrophenyl)methylidene]naphthalene-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)

![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)

![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)

![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)